molecular formula C6H5BrClFN2 B14250137 4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine CAS No. 188416-46-8

4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine

Cat. No.: B14250137
CAS No.: 188416-46-8
M. Wt: 239.47 g/mol
InChI Key: HNRVNZSHWCXVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 2-chloro-5-fluoropyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to control the reactivity of the halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques like recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of dehalogenated pyrimidines.

Scientific Research Applications

4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can disrupt normal cellular processes, leading to cytotoxic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Bromoethyl)-2-chloro-5-fluoropyrimidine is unique due to the specific combination of halogen atoms attached to the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

188416-46-8

Molecular Formula

C6H5BrClFN2

Molecular Weight

239.47 g/mol

IUPAC Name

4-(1-bromoethyl)-2-chloro-5-fluoropyrimidine

InChI

InChI=1S/C6H5BrClFN2/c1-3(7)5-4(9)2-10-6(8)11-5/h2-3H,1H3

InChI Key

HNRVNZSHWCXVSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC=C1F)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.